N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chlorobenzyl and fluorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Quinazoline Formation: The quinazoline moiety is often formed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Coupling Reactions: The chlorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the appropriate halogenated precursors react with the triazoloquinazoline intermediate.
Final Assembly: The final compound is obtained by coupling the triazoloquinazoline intermediate with a carboxamide group under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted triazoloquinazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:
- N-(2-chlorobenzyl)-3-(2-methylphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- N-(2-chlorobenzyl)-3-(2-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline scaffold. The uniqueness of this compound lies in its specific combination of chlorobenzyl and fluorophenyl groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
1031623-83-2 |
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Molecular Formula |
C23H15ClFN5O2 |
Molecular Weight |
447.85 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl |
solubility |
not available |
Origin of Product |
United States |
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